molecular formula C17H13N3O4 B2493561 (2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 328268-83-3

(2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B2493561
CAS No.: 328268-83-3
M. Wt: 323.308
InChI Key: DAQYCIKESYJZAQ-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic chromene derivative provided for non-human research applications. Chromene derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights the significant research value of 3-nitro-2H-chromene scaffolds. Specifically, halogenated 3-nitro-2H-chromenes have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis , with minimum inhibitory concentration (MIC) values as low as 1-8 µg/mL . Furthermore, related chromene compounds have been investigated using computer-aided drug design (CADD) approaches, including molecular docking and molecular dynamics simulations, for potential application against autoimmune diseases such as type 1 diabetes and rheumatoid arthritis, as well as the SARS-CoV-2 main protease (Mpro) . The presence of both the imino and nitro groups on the chromene core suggests potential for electron delocalization and charge transfer, which can be critical for interactions with biological targets like enzymes . This compound is offered as a solid for research purposes only. All in vitro and in vivo studies should be conducted in accordance with applicable laboratory safety guidelines. This product is strictly for non-human research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methylphenyl)imino-6-nitrochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-10-4-2-3-5-14(10)19-17-13(16(18)21)9-11-8-12(20(22)23)6-7-15(11)24-17/h2-9H,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQYCIKESYJZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with 6-nitro-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imino derivatives.

Scientific Research Applications

(2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity. These interactions can lead to the inhibition of specific pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2, 3, and 6 of the chromene backbone significantly alter physicochemical and functional properties. Key analogs include:

Compound Name Substituents (Position) Key Features Synthesis Method Reference
(2Z)-6-Nitro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide 2: 2-methylphenylimino; 6: NO₂; 3: CONH₂ Electron-withdrawing NO₂ enhances polarity; methylphenyl provides steric bulk Piperidine-catalyzed condensation
6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 2: 4-phenoxyphenylimino; 6: Br; 3: CONH₂ Bromine (halogen) increases molecular weight; phenoxy group adds hydrophobicity Not specified (likely similar routes)
2-Imino-6-methoxy-2H-chromene-3-carboxamide (1b) 2: imino (NH); 6: OCH₃; 3: CONH₂ Methoxy group improves solubility; unsubstituted imino may reduce stability Piperidine-catalyzed condensation

Key Observations:

  • Electron-Withdrawing Groups (NO₂, Br): The nitro group in the target compound increases polarity and may enhance binding to electron-rich biological targets compared to bromine in the analog .
  • Solubility: Methoxy (OCH₃) in compound 1b improves aqueous solubility relative to the nitro or bromo substituents .

Structural Rearrangement and Reactivity

2-Iminochromene derivatives, including the target compound, undergo nucleophilic rearrangements. For example, reactions with N-nucleophiles (e.g., benzohydrazide) yield heterocyclic products like oxadiazolylchromenes, demonstrating versatility in generating diverse scaffolds . This reactivity is less pronounced in analogs with bulky substituents (e.g., phenoxyphenyl), which may hinder nucleophilic attack .

Biological Activity

(2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative family. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. The unique structure of this compound, characterized by the presence of an imine group, a nitro group, and a carboxamide functionality, enhances its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14N4O3\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This structure includes:

  • Chromene core : A bicyclic compound with a benzopyran moiety.
  • Nitro group : Contributing to its reactivity and potential biological activity.
  • Imine group : Enhancing lipophilicity and interaction with biological targets.
  • Carboxamide group : Influencing solubility and stability.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activities. The mechanism of action involves the modulation of signaling pathways related to apoptosis and cell proliferation. For instance, studies have shown that certain chromene derivatives can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory activity through its interaction with specific receptors involved in inflammatory pathways. For example, it has been shown to act as a P2Y6 receptor antagonist, which is relevant for conditions like inflammatory bowel disease. Inhibition of this receptor can lead to reduced inflammation and tissue damage .

Antioxidant Activity

The presence of the nitro group may enhance the compound's ability to scavenge free radicals, thereby providing antioxidant effects. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes such as cyclooxygenase and lipoxygenase, modulating inflammatory responses.
  • Receptor Antagonism : As a P2Y6 receptor antagonist, it could inhibit calcium mobilization and downstream signaling pathways associated with inflammation .
  • Oxidative Stress Modulation : The nitro group participates in redox reactions that influence cellular oxidative stress pathways.

Case Studies

  • P2Y6 Receptor Study :
    • In vitro assays demonstrated that this compound effectively inhibited UDP-induced calcium mobilization in astrocytoma cells expressing the human P2Y6 receptor . This suggests potential applications in treating neuroinflammatory conditions.
  • Anticancer Activity :
    • A study explored the cytotoxic effects of chromene derivatives on various cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells, showcasing its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-NitrochromoneNitro group on chromoneAntimicrobialLacks imine functionality
4-MethylcoumarinMethyl group on coumarinAntioxidantDifferent core structure
This compoundNitro and imine groups on chromeneAnticancer, anti-inflammatoryDistinct combination of functionalities

This table highlights how this compound stands out due to its complex structure and diverse biological activities compared to other compounds.

Q & A

Q. What are the optimized synthetic routes for (2Z)-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2-methylphenylamine with a nitro-substituted chromene precursor under acidic conditions to form the imine bond.
  • Step 2: Carboxamide introduction via nucleophilic acyl substitution, using a coupling agent like EDCI/HOBt in anhydrous DMF .
  • Optimization: Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly affect imine stability and final yield. Catalysts such as p-toluenesulfonic acid (PTSA) improve cyclization efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Verify the Z-configuration of the imine group (δ 8.5–9.0 ppm for imine proton) and nitro group positioning (meta coupling in aromatic region) .
    • HRMS: Confirm molecular ion peak ([M+H]+) with <2 ppm deviation from theoretical mass.
  • Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro groups often enhance redox-mediated bacterial inhibition .
  • Anticancer Profiling: MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with structurally similar derivatives (e.g., chloro vs. nitro substituents) .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro vs. chloro, fluoro) impact biological activity and selectivity?

Data Contradiction Analysis:

  • Nitro Groups: Increase electrophilicity, enhancing DNA intercalation (e.g., IC50 = 12 µM in MCF-7 cells) but may reduce solubility .
  • Chloro/Fluoro Substituents: Improve lipophilicity (logP +0.5) and membrane permeability, but fluorine’s electronegativity can alter target binding kinetics .
  • Key Discrepancy: Nitro derivatives show stronger antiproliferative activity but higher cytotoxicity (HeLa CC50 = 8 µM vs. 15 µM for chloro analogs) .

Q. What advanced techniques resolve structural ambiguities in Z-configuration determination?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between the imine proton and chromene’s C3 proton to confirm Z-geometry .
  • X-ray Crystallography: Resolve π-π stacking between the nitro group and chromene ring, though crystallization challenges (e.g., polymorphism) require solvent screening (e.g., DMSO/EtOH mixtures) .

Q. How can computational models predict the compound’s mechanism of action?

Methodological Answer:

  • PASS Algorithm: Predicts cyclooxygenase-2 (COX-2) inhibition (Pa = 0.78) and topoisomerase IIα interaction (Pa = 0.65) based on structural similarity to known chromene inhibitors .
  • Molecular Docking: Simulate binding to COX-2’s hydrophobic pocket (PDB: 5KIR). Nitro groups form hydrogen bonds with Arg120, while the chromene ring stabilizes via van der Waals interactions .

Q. What strategies address solubility limitations during in vivo testing?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to improve bioavailability .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size = 150 nm, PDI <0.1) to enhance aqueous dispersion and tumor targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.